2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide
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Overview
Description
2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 10H-phenothiazine, which is then acetylated to form 10H-phenothiazin-10-ylacetyl chloride. This intermediate is then reacted with N-phenylhydrazinecarboxamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines or hydrazines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic and antiemetic properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
2-(10H-phenothiazin-10-ylacetyl)-N-phenylhydrazinecarboxamide stands out due to its unique chemical structure, which allows for diverse chemical modifications and applications. Its potential biological activities and applications in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[(2-phenothiazin-10-ylacetyl)amino]-3-phenylurea |
InChI |
InChI=1S/C21H18N4O2S/c26-20(23-24-21(27)22-15-8-2-1-3-9-15)14-25-16-10-4-6-12-18(16)28-19-13-7-5-11-17(19)25/h1-13H,14H2,(H,23,26)(H2,22,24,27) |
InChI Key |
QSUBMKDDEXPBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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